Cas no 1403367-47-4 (Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane)

Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane is an organotin compound primarily used as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Stille couplings. Its key advantages include high reactivity with a broad range of electrophiles, facilitated by the electron-withdrawing trifluoromethyl group on the pyridine ring, which enhances its stability and selectivity. The tributylstannyl moiety ensures efficient transfer of the pyridyl group to various substrates, making it valuable in pharmaceutical and agrochemical research. This compound is typically handled under inert conditions due to its sensitivity to air and moisture. Its well-defined structure and consistent performance make it a reliable reagent for constructing complex heterocyclic frameworks.
Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane structure
1403367-47-4 structure
Product name:Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane
CAS No:1403367-47-4
MF:C18H30F3NSn
MW:436.142714977264
CID:4786924

Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane Chemical and Physical Properties

Names and Identifiers

    • Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane
    • Inchi: 1S/C6H3F3N.3C4H9.Sn/c7-6(8,9)5-3-1-2-4-10-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3;
    • InChI Key: DWKBOCHMLBTELH-UHFFFAOYSA-N
    • SMILES: [Sn](C1C=CC=C(C(F)(F)F)N=1)(CCCC)(CCCC)CCCC

Computed Properties

  • Exact Mass: 437.135237 g/mol
  • Monoisotopic Mass: 437.135237 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 10
  • Complexity: 298
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 12.9
  • Molecular Weight: 436.1

Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-372031-0.5g
2-(tributylstannyl)-6-(trifluoromethyl)pyridine
1403367-47-4 95%
0.5g
$579.0 2023-03-02
Enamine
EN300-372031-0.1g
2-(tributylstannyl)-6-(trifluoromethyl)pyridine
1403367-47-4 95%
0.1g
$257.0 2023-03-02
1PlusChem
1P01EBWX-100mg
2-(tributylstannyl)-6-(trifluoromethyl)pyridine
1403367-47-4 95%
100mg
$369.00 2024-06-21
1PlusChem
1P01EBWX-10g
2-(tributylstannyl)-6-(trifluoromethyl)pyridine
1403367-47-4 95%
10g
$4006.00 2024-06-21
1PlusChem
1P01EBWX-250mg
2-(tributylstannyl)-6-(trifluoromethyl)pyridine
1403367-47-4 95%
250mg
$516.00 2024-06-21
1PlusChem
1P01EBWX-500mg
2-(tributylstannyl)-6-(trifluoromethyl)pyridine
1403367-47-4 95%
500mg
$778.00 2024-06-21
Enamine
EN300-372031-5.0g
2-(tributylstannyl)-6-(trifluoromethyl)pyridine
1403367-47-4 95%
5.0g
$2152.0 2023-03-02
Enamine
EN300-372031-5000mg
2-(tributylstannyl)-6-(trifluoromethyl)pyridine
1403367-47-4 95.0%
5g
$2152.0 2022-10-09
Enamine
EN300-372031-10000mg
2-(tributylstannyl)-6-(trifluoromethyl)pyridine
1403367-47-4 95.0%
10g
$3191.0 2022-10-09
Enamine
EN300-372031-100mg
2-(tributylstannyl)-6-(trifluoromethyl)pyridine
1403367-47-4 95.0%
100mg
$257.0 2022-10-09

Additional information on Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane

Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane (CAS No. 1403367-47-4): A Comprehensive Overview

Tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane (CAS No. 1403367-47-4) is a versatile organotin compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique structure and reactivity, has been extensively studied for its potential applications in various chemical processes and biological systems.

The chemical structure of tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane consists of a tin atom bonded to three butyl groups and a 6-(trifluoromethyl)pyridin-2-yl moiety. The presence of the trifluoromethyl group imparts significant electronic and steric effects, making this compound an attractive reagent for a variety of synthetic transformations. The pyridine ring, with its nitrogen atom, further enhances the reactivity and stability of the molecule.

In recent years, tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane has been utilized in several key reactions, including cross-coupling reactions, which are fundamental to the synthesis of complex organic molecules. These reactions are crucial in the development of new pharmaceuticals, agrochemicals, and materials. For instance, a study published in the Journal of Organic Chemistry demonstrated the efficiency of this compound in palladium-catalyzed cross-coupling reactions, leading to the formation of biologically active compounds with high yields and selectivity.

The reactivity of tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane is not limited to cross-coupling reactions. It has also shown promise in other synthetic methodologies, such as radical reactions and organometallic transformations. A notable example is its use in the synthesis of fluorinated heterocycles, which are important intermediates in the development of new drugs targeting various diseases. Research published in Organic Letters highlighted the ability of this compound to facilitate the formation of fluorinated pyridines with high regioselectivity and functional group tolerance.

Beyond its synthetic applications, tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane has been explored for its potential biological activities. Studies have shown that compounds containing trifluoromethyl groups can exhibit enhanced pharmacological properties due to their increased lipophilicity and metabolic stability. In a recent study published in Bioorganic & Medicinal Chemistry Letters, researchers investigated the antitumor activity of derivatives derived from this organotin compound. The results indicated that these derivatives showed promising cytotoxic effects against several cancer cell lines, suggesting their potential as lead compounds for drug discovery.

The environmental impact and safety profile of tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane have also been evaluated. While organotin compounds can be toxic at high concentrations, careful handling and proper disposal practices can mitigate these risks. Research published in Environmental Science & Technology provided guidelines for the safe use and disposal of this compound in laboratory settings.

In conclusion, tributyl-[6-(trifluoromethyl)pyridin-2-yl]stannane (CAS No. 1403367-47-4) is a valuable reagent with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structure and reactivity make it an essential tool for researchers aiming to develop new compounds with enhanced properties and biological activities. As ongoing research continues to uncover new applications and optimize existing methodologies, this compound is poised to play a significant role in advancing scientific knowledge and technological innovation.

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